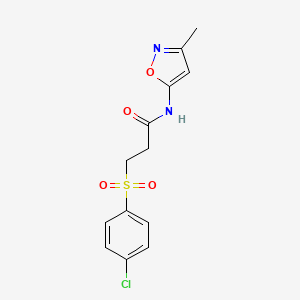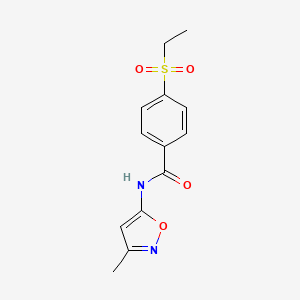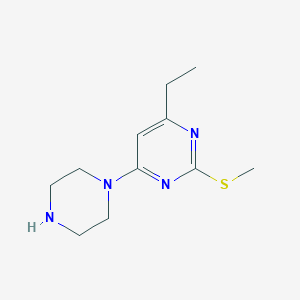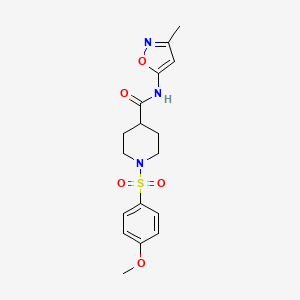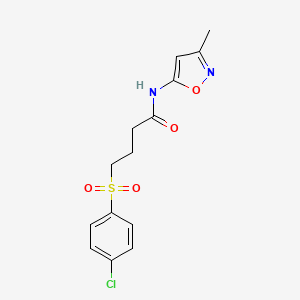
4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide (CBOM) is a synthetic compound that has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a bioactive compound for pharmaceutical and medical research. CBOM is a relatively new compound, and as such, much of the research into its potential applications is still in its early stages.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a bioactive compound for pharmaceutical and medical research. As a reagent, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used to synthesize various compounds, including 4-chlorobenzyl amides, 1,3-benzothiazoles, and 4-chlorobenzyl sulfonamides. As a catalyst, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used to catalyze the synthesis of various compounds, including 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles. In addition, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is not yet fully understood. However, it is believed that 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide acts as an inhibitor of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. It is also believed that 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide acts as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are hormones involved in inflammation.
Biochemical and Physiological Effects
4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. In addition, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to reduce inflammation and pain in laboratory animals, as well as to reduce the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The primary advantage of using 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide in laboratory experiments is its ability to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. This makes it a useful tool for studying the effects of these hormones on inflammation and pain. However, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is not without its limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is not very stable and can easily decompose when exposed to light or air.
Future Directions
Given the potential of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, there are a number of potential future directions for its use. For example, further research into the biochemical and physiological effects of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide could lead to the development of new drugs for the treatment of inflammation and pain. In addition, further research into the synthesis methods used to produce 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide could lead to the development of more efficient and cost-effective production methods. Finally, further research into the mechanisms of action of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide could lead to the development of more effective and selective inhibitors of cyclooxygenase and 5-lipoxygenase enzymes.
Synthesis Methods
4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is synthesized using a three-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methyl-1,2-oxazol-5-yl butanamide in a solvent such as dimethylformamide (DMF) to form the desired product. The second step involves the removal of the solvent from the reaction mixture, followed by purification of the 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide using column chromatography. The third and final step involves the recrystallization of the 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide from a methanol solution.
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-10-9-14(21-17-10)16-13(18)3-2-8-22(19,20)12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYJRILQGOSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

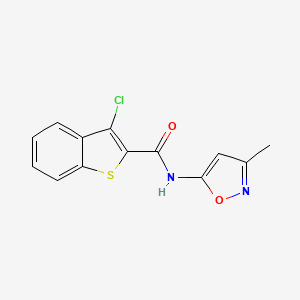

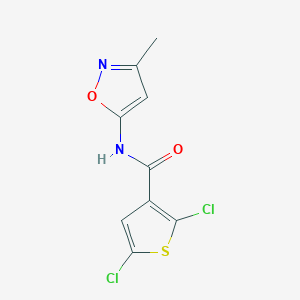


![4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534564.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534570.png)
